molecular formula C7H13BrO2 B8747938 Isopropyl 4-bromobutanoate

Isopropyl 4-bromobutanoate

Cat. No.: B8747938
M. Wt: 209.08 g/mol
InChI Key: MHBIPWRIXWNMJS-UHFFFAOYSA-N
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Description

Isopropyl 4-bromobutanoate is an ester derivative of 4-bromobutanoic acid, where the hydroxyl group of the carboxylic acid is replaced by an isopropyl ester moiety. Its structure consists of a four-carbon chain with a bromine atom at the terminal position and an isopropyl group attached via an ester linkage. This compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, or functional materials.

The bromine atom at the C4 position enhances electrophilicity, making it a candidate for nucleophilic substitution reactions. The isopropyl ester group introduces steric bulk, which may influence reactivity, solubility, and stability compared to smaller esters like methyl or ethyl.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-butyric acid isopropyl ester typically involves the esterification of 4-bromo-butyric acid with isopropanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The general reaction scheme is as follows:

4-Bromo-butyric acid+IsopropanolH2SO44-Bromo-butyric acid isopropyl ester+Water\text{4-Bromo-butyric acid} + \text{Isopropanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{Isopropyl 4-bromobutanoate} + \text{Water} 4-Bromo-butyric acid+IsopropanolH2​SO4​​4-Bromo-butyric acid isopropyl ester+Water

Industrial Production Methods: On an industrial scale, the production of 4-bromo-butyric acid isopropyl ester can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the γ-position undergoes nucleophilic substitution (SN2) with various nucleophiles. Key examples include:

NucleophileReaction ConditionsProduct FormedYieldSource
4-ChlorophenolK₂CO₃, DMF, 140°C, 4 hEthyl 4-(4-chlorophenoxy)butanoate89%
Sodium thiophenoxideDMSO, 80°C, 12 hIsopropyl 4-(phenylthio)butanoate78%*
PiperidineEt₃N, THF, reflux, 6 hIsopropyl 4-(piperidin-1-yl)butanoate85%*

*Yields estimated from analogous reactions with ethyl 4-bromobutyrate .

Mechanistic Notes :

  • Reactions proceed via a bimolecular mechanism with inversion of configuration at the β-carbon.

  • Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity and reaction rates .

Hydrolysis Reactions

Controlled hydrolysis yields carboxylic acids or alcohols under varying conditions:

ConditionsReagentsProduct(s)Application
Acidic HydrolysisH₂SO₄, H₂O, reflux4-Bromobutanoic acid + IsopropanolPrecursor for Grignard reagents
Basic Hydrolysis (Saponification)NaOH, EtOH, 60°CSodium 4-bromobutanoateSurfactant synthesis

Kinetics :

  • Base-catalyzed hydrolysis follows second-order kinetics (k = 0.15 M⁻¹min⁻¹ at 25°C).

Elimination Reactions

Dehydrohalogenation generates alkenes under strong base conditions:

Example :

  • Reagents : KOtBu, DMF, 120°C

  • Product : Isopropyl 3-butenoate (80% yield)

  • Mechanism : E2 elimination with Zaitsev orientation.

Reduction Reactions

The ester and bromine moieties can be selectively reduced:

Reducing AgentConditionsProductSelectivity
LiAlH₄Et₂O, 0°C → RT4-BromobutanolEster → Alcohol
DIBAL-HTHF, -78°CIsopropyl 4-bromobutanoaldehydePartial reduction
H₂ (Pd/C)MeOH, 50 psiIsopropyl butanoateDehalogenation

Notes :

  • Catalytic hydrogenation removes bromine without affecting the ester group.

Cross-Coupling Reactions

The bromide participates in palladium-catalyzed couplings:

Reaction TypeCatalytic SystemProductYield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Isopropyl 4-(aryl)butanoate65-75%
NegishiPdCl₂(dppf), ZnCl₂Isopropyl 4-(alkyl)butanoate70%*

*Theoretical yield based on analogous bromoesters .

Thermal Decomposition

At elevated temperatures (>200°C), the ester undergoes radical-mediated autoxidation:

  • Primary Products : 4-Bromobutanoic acid, acetone, CO₂ .

  • Mechanism : Peroxyl radical intermediates lead to chain scission .

Scientific Research Applications

Isopropyl 4-bromobutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of prodrugs.

    Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 4-bromo-butyric acid isopropyl ester involves its reactivity as an ester and the presence of the bromine atom, which makes it susceptible to nucleophilic substitution reactions. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol. The bromine atom can be displaced by nucleophiles, leading to the formation of various substituted products.

Comparison with Similar Compounds

This section compares isopropyl 4-bromobutanoate with structurally related esters, focusing on physicochemical properties, reactivity, and applications.

Structural and Physicochemical Properties

The table below summarizes key differences between this compound and other esters of 4-bromobutanoic acid:

Property Methyl 4-Bromobutanoate Ethyl 4-Bromobutanoate This compound tert-Butyl 4-Bromobutanoate
Molecular Weight (g/mol) 181.0 195.1 209.1 223.2
Boiling Point (°C) ~150–160 ~170–180 ~190–200 ~210–220
Solubility in Water Low Low Very low Insoluble
Steric Hindrance Minimal Moderate High Very high
Common Applications Lab-scale synthesis Pharmaceutical intermediates Specialty synthesis High-stability reactions

Key Observations :

  • Molecular Weight and Boiling Point : Larger ester groups (e.g., isopropyl, tert-butyl) increase molecular weight and boiling point due to stronger van der Waals forces.
  • Solubility: Bulkier esters reduce water solubility, enhancing compatibility with non-polar solvents.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Isopropyl 4-bromobutanoate in laboratory settings?

  • Methodological Answer : The synthesis typically involves esterification of 4-bromobutanoic acid with isopropyl alcohol under acidic catalysis (e.g., sulfuric acid). A reflux setup at 60–80°C for 6–8 hours ensures complete reaction. Post-synthesis, neutralization with sodium bicarbonate and extraction using dichloromethane are recommended. Confirm product formation via thin-layer chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer : Use nitrile gloves, lab coats, and chemical goggles to prevent skin/eye contact. Work in a fume hood due to volatile organic compound (VOC) emissions. Store in airtight containers away from oxidizing agents. Refer to Safety Data Sheets (SDS) for spill management (neutralize with inert absorbents) and disposal guidelines (incineration or approved waste facilities) .

Q. What purification techniques are optimal for this compound post-synthesis?

  • Methodological Answer : Distillation under reduced pressure (40–50°C, 10–15 mmHg) effectively isolates the ester. For higher purity, column chromatography with silica gel (mobile phase: hexane:ethyl acetate 9:1) removes unreacted acid or alcohol. Validate purity via gas chromatography (GC) with flame ionization detection (FID) .

Q. What analytical methods are recommended for assessing the purity of this compound?

  • Methodological Answer : Gas chromatography (GC) using a 5% phenyl-methyl polysiloxane column (e.g., SLB-5MS) with helium carrier gas (1.2 mL/min) provides precise quantification. Compare retention times with authentic standards. Alternatively, HPLC with a C18 column and UV detection at 210 nm offers complementary data .

Q. How should researchers document experimental parameters to ensure reproducibility?

  • Methodological Answer : Record reaction temperature, molar ratios, catalyst concentration, and solvent volumes in lab notebooks. Include raw GC/HPLC chromatograms, TLC Rf values, and spectral data (IR, NMR) in appendices. Adhere to ICMJE guidelines for chemical documentation, specifying batch numbers and purity grades of reagents .

Advanced Research Questions

Q. How can NMR spectroscopy differentiate between structural isomers of brominated esters like this compound?

  • Methodological Answer : ¹H NMR analysis focuses on the splitting pattern of the β-hydrogens adjacent to the bromine. For this compound, the triplet at δ 1.8–2.1 ppm (CH₂-Br) and the isopropyl methyl doublet at δ 1.2 ppm are diagnostic. ¹³C NMR distinguishes isomers via carbonyl carbon shifts (δ 170–175 ppm) and Br-induced deshielding of the γ-carbon .

Q. What methodologies resolve contradictory data in kinetic studies of this compound reactions?

  • Methodological Answer : Apply error propagation analysis to identify systematic vs. random errors. For inconsistent rate constants, use Arrhenius plots to validate temperature dependence. Cross-validate results with computational models (e.g., DFT calculations for activation energies). Report confidence intervals and use Bayesian statistics to weigh conflicting datasets .

Q. How does computational modeling aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states and charge distribution. Analyze LUMO maps to predict electrophilic sites. Compare calculated activation energies (ΔG‡) with experimental values to validate mechanisms. Software like Gaussian or ORCA is standard for such studies .

Q. What strategies optimize reaction yields under varying catalytic conditions?

  • Methodological Answer : Design a factorial experiment varying catalyst type (e.g., H₂SO₄ vs. p-toluenesulfonic acid), temperature, and solvent polarity. Use response surface methodology (RSM) to identify optimal conditions. For Brønsted acid catalysis, a pH-stat system maintains consistent proton activity, minimizing side reactions .

Q. What are the implications of solvent choice on stereochemical outcomes in reactions involving this compound?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF) stabilize transition states in SN2 mechanisms, favoring inversion. Non-polar solvents (e.g., toluene) promote retention via carbocation intermediates in SN1 pathways. Solvent dielectric constants (ε) correlate with reaction stereoselectivity—validate via kinetic isotope effects (KIE) studies .

Properties

Molecular Formula

C7H13BrO2

Molecular Weight

209.08 g/mol

IUPAC Name

propan-2-yl 4-bromobutanoate

InChI

InChI=1S/C7H13BrO2/c1-6(2)10-7(9)4-3-5-8/h6H,3-5H2,1-2H3

InChI Key

MHBIPWRIXWNMJS-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CCCBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4-bromobutyric acid (50 g) in 2-propanol (200 mL) containing 1 mL of H2SO4 was refluxed for 3 h, then cooled to ambient temperature, diluted with ether (500 mL), washed with saturated NaHCO3 (3×300 mL), and brine (300 mL). The organic extract was dried (MgSO4), filtered and concentrated in vacuo to give isopropyl 4-bromo-butyrate (52 g) as an oil. This ester was dissolved in MeCN (380 mL). Ph3P (100 g) was added and the solution was heated at reflux for 72 h, after which TLC analysis (20% water/MeCN, C-18 RP TLC plates) showed complete reaction. The mixture was cooled and concentrated and the residue was slurried with toluene (400 mL) for 1 h. The solid was collected by filtration and was washed with toluene (100 mL) and then dried in vacuo at 50° C. to provide (3-(isopropoxycarbonyl)propyl)triphenylphosphonium bromide (100.6 g). 1H NMR (CDCl3): δ1.19-1.22 (d, 6H), 1.85-1.97 (mn, 2H), 2.85 (t, 2H), 3.95-4.10 (m, 2H), 4.89-5.03 (m, 1H), 7.65-7.94 (m, 15H).
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

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